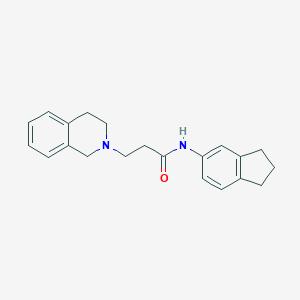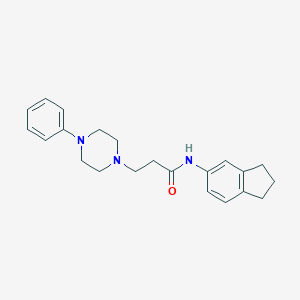
1-(Naphthalen-2-ylsulfonyl)-4-(pyrrolidin-1-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Naphthalen-2-ylsulfonyl)-4-(pyrrolidin-1-yl)piperidine, also known as NSPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including neuroscience, pharmacology, and medicinal chemistry. In
Wirkmechanismus
1-(Naphthalen-2-ylsulfonyl)-4-(pyrrolidin-1-yl)piperidine acts as a potent inhibitor of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting DAT, 1-(Naphthalen-2-ylsulfonyl)-4-(pyrrolidin-1-yl)piperidine increases the concentration of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors and subsequent physiological effects.
Biochemical and Physiological Effects:
1-(Naphthalen-2-ylsulfonyl)-4-(pyrrolidin-1-yl)piperidine has been shown to have various biochemical and physiological effects, including increased dopamine release, enhanced locomotor activity, and improved cognitive function. 1-(Naphthalen-2-ylsulfonyl)-4-(pyrrolidin-1-yl)piperidine has also been found to have potential neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(Naphthalen-2-ylsulfonyl)-4-(pyrrolidin-1-yl)piperidine in lab experiments is its high potency and selectivity for DAT inhibition. This makes 1-(Naphthalen-2-ylsulfonyl)-4-(pyrrolidin-1-yl)piperidine a valuable tool for investigating the role of the dopamine system in various physiological processes. However, one limitation of using 1-(Naphthalen-2-ylsulfonyl)-4-(pyrrolidin-1-yl)piperidine is its potential toxicity, which requires careful dosing and monitoring in animal studies.
Zukünftige Richtungen
There are several future directions for research on 1-(Naphthalen-2-ylsulfonyl)-4-(pyrrolidin-1-yl)piperidine, including investigating its potential as a therapeutic agent for various neurological disorders, exploring its effects on other neurotransmitter systems, and developing more potent and selective DAT inhibitors based on the 1-(Naphthalen-2-ylsulfonyl)-4-(pyrrolidin-1-yl)piperidine scaffold. Additionally, further studies are needed to fully understand the mechanisms underlying 1-(Naphthalen-2-ylsulfonyl)-4-(pyrrolidin-1-yl)piperidine's neuroprotective effects and potential toxicity.
Synthesemethoden
1-(Naphthalen-2-ylsulfonyl)-4-(pyrrolidin-1-yl)piperidine can be synthesized using a multi-step process that involves the reaction of naphthalene-2-sulfonyl chloride with pyrrolidine, followed by the reaction of the resulting compound with piperidine. The final product is purified using column chromatography to obtain pure 1-(Naphthalen-2-ylsulfonyl)-4-(pyrrolidin-1-yl)piperidine.
Wissenschaftliche Forschungsanwendungen
1-(Naphthalen-2-ylsulfonyl)-4-(pyrrolidin-1-yl)piperidine has been used in various scientific research studies due to its potential applications in different fields. In neuroscience, 1-(Naphthalen-2-ylsulfonyl)-4-(pyrrolidin-1-yl)piperidine has been studied for its ability to inhibit the activity of the dopamine transporter (DAT), which plays a crucial role in regulating dopamine levels in the brain. 1-(Naphthalen-2-ylsulfonyl)-4-(pyrrolidin-1-yl)piperidine has also been used in pharmacology studies to investigate its potential as a novel drug candidate for the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Eigenschaften
Produktname |
1-(Naphthalen-2-ylsulfonyl)-4-(pyrrolidin-1-yl)piperidine |
|---|---|
Molekularformel |
C19H24N2O2S |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
1-naphthalen-2-ylsulfonyl-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C19H24N2O2S/c22-24(23,19-8-7-16-5-1-2-6-17(16)15-19)21-13-9-18(10-14-21)20-11-3-4-12-20/h1-2,5-8,15,18H,3-4,9-14H2 |
InChI-Schlüssel |
QBIHYCHFXLVILP-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Kanonische SMILES |
C1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino]-N-(3-methylphenyl)propanamide](/img/structure/B247138.png)
amino]propanamide](/img/structure/B247139.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B247140.png)


![ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperidine-4-carboxylate](/img/structure/B247143.png)

![N-[7-chloro-1-(4-isopropoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B247146.png)
![N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247152.png)
![N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247156.png)
![N-[1-(4-isopropoxybenzyl)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B247160.png)
![1',5',7'-trimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B247171.png)
![ethyl 4-(4-(4-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247174.png)
![ethyl 4-(3-(2-furyl)-4-(3-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247175.png)